NeuromedinB,Porcine
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Overview
Description
Neuromedin B is a member of the bombesin-like peptide family found in mammals. It was originally purified from pig spinal cord and later identified in the human central nervous system and gastrointestinal tract . Neuromedin B is known for its role in regulating various physiological functions, including exocrine and endocrine secretions, cell growth, body temperature, blood pressure, and glucose levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neuromedin B can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds.
Industrial Production Methods: Industrial production of neuromedin B involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.
Chemical Reactions Analysis
Types of Reactions: Neuromedin B undergoes various chemical reactions, including:
Oxidation: Neuromedin B can be oxidized to form disulfide bonds between cysteine residues, which can affect its biological activity.
Reduction: Reduction reactions can break disulfide bonds, leading to changes in the peptide’s conformation and function.
Substitution: Amino acid residues in neuromedin B can be substituted with other amino acids to study the structure-activity relationship.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Amino acid analogs and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of disulfide-bonded neuromedin B.
Reduction: Reduced form of neuromedin B with free thiol groups.
Substitution: Modified neuromedin B with altered amino acid sequences.
Scientific Research Applications
Neuromedin B has a wide range of scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis, folding, and structure-activity relationships.
Industry: Utilized in the development of diagnostic assays and therapeutic peptides.
Mechanism of Action
Neuromedin B exerts its effects by binding to its high-affinity cell surface receptor, the neuromedin B receptor (NMBR), which is a G protein-coupled receptor with seven transmembrane spanning regions . Upon binding, the receptor undergoes a conformational change, activating the associated G-protein. This activation triggers a cascade of intracellular events, including the exchange of GTP for GDP on the G-α subunit, leading to the activation of adenylate cyclase and the production of cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which enters the nucleus and activates the cAMP response element-binding protein (CREB). CREB, along with CREB binding protein (CBP), binds to the CRE region of the DNA, leading to the transcription of growth factors and anti-apoptotic genes .
Comparison with Similar Compounds
Neuromedin B is part of the bombesin-like peptide family, which includes other peptides such as gastrin-releasing peptide (GRP) and bombesin . These peptides share similar structures and functions but differ in their receptor affinities and physiological roles. For example:
Gastrin-Releasing Peptide (GRP): GRP binds to the gastrin-releasing peptide receptor (GRPR) and is involved in the regulation of gastrointestinal motility and the release of gastrointestinal hormones.
Bombesin: Bombesin binds to both GRPR and NMBR and has a broader range of physiological effects, including the regulation of satiety, thermoregulation, and the release of various hormones.
Neuromedin B is unique in its specific binding to NMBR and its role in regulating functions such as sneezing, sighing, and itch induction .
Properties
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H73N15O12S/c1-27(2)17-36(64-51(78)40(21-41(54)69)61-42(70)22-53)48(75)66-38(19-31-23-57-34-14-10-9-13-33(31)34)47(74)60-28(3)46(73)67-44(29(4)68)52(79)58-25-43(71)62-39(20-32-24-56-26-59-32)50(77)65-37(18-30-11-7-6-8-12-30)49(76)63-35(45(55)72)15-16-80-5/h6-14,23-24,26-29,35-40,44,57,68H,15-22,25,53H2,1-5H3,(H2,54,69)(H2,55,72)(H,56,59)(H,58,79)(H,60,74)(H,61,70)(H,62,71)(H,63,76)(H,64,78)(H,65,77)(H,66,75)(H,67,73)/t28-,29+,35-,36-,37-,38-,39-,40-,44-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFNACALNKVZNK-MFNIMNRCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)CN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H73N15O12S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1132.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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